molecular formula C22H18Cl3N3OS B2722825 N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride CAS No. 1215696-60-8

N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide hydrochloride

Cat. No.: B2722825
CAS No.: 1215696-60-8
M. Wt: 478.82
InChI Key: SQMHSPHMZWWADS-UHFFFAOYSA-N
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Description

“N-(6-benzyl-3-cyano-4,5,6,7-tetrahydrothieno[2,3-c]pyridin-2-yl)-4-(dimethylsulfamoyl)benzamide hydrochloride” is a chemical compound with the molecular formula C24H25ClN4O3S2. It has an average mass of 517.063 Da . This compound is being studied for its potential as a 5-LOX inhibitor .


Synthesis Analysis

The synthesis of similar compounds has been reported in the literature . These compounds are typically synthesized from 4,5,6,7-tetrahydrothieno[2,3-c]pyridine and 4,5,6,7-tetrahydrobenzo[b]thiophene molecular skeletons, characterized by the presence of a 3′,4′,5′-trimethoxyanilino moiety and a cyano or an alkoxycarbonyl group at its 2- or 3-position .


Molecular Structure Analysis

The molecular structure of this compound includes a benzyl group, a cyano group, and a tetrahydrothieno[2,3-c]pyridin-2-yl group . The presence of these groups could influence the compound’s reactivity and biological activity.

Scientific Research Applications

Synthesis and Chemical Properties

  • Research has explored the synthesis and properties of compounds with structures related to tetrahydrothieno[2,3-c]pyridines, indicating interest in their chemical behavior and potential applications. For instance, novel 4,5,6,7-tetrahydrothieno[3,2-c]pyridines have been synthesized and evaluated for their anticonvulsant activity, suggesting the relevance of such structures in medicinal chemistry (Ohkubo et al., 1996).

Potential in Drug Discovery

  • Compounds containing elements of the given structure, such as cyano and benzamide groups, have been investigated for their potential in drug discovery. For example, certain benzamides have shown selective cytotoxicity against melanoma, highlighting their potential for targeted drug delivery in cancer therapy (Wolf et al., 2004).

Applications in Organic Synthesis

  • Studies on the synthesis of functionalized molecules related to the tetrahydrothieno[2,3-c]pyridine scaffold reveal their importance in organic synthesis. These compounds serve as key intermediates for further chemical transformations, demonstrating their utility in constructing complex organic molecules (Krivokolysko et al., 2001).

Mechanism of Action

While the exact mechanism of action for this specific compound is not detailed in the available literature, similar compounds have been studied as potential 5-LOX inhibitors . 5-LOX is an enzyme that plays a key role in the inflammatory response, and inhibitors of this enzyme are of interest for the development of anti-inflammatory drugs.

Future Directions

The high binding energy for similar compounds suggests potential for further structure optimization and the need for in-depth studies as a possible 5-LOX inhibitor . This indicates that there may be potential for future research and development involving this compound.

Properties

IUPAC Name

N-(6-benzyl-3-cyano-5,7-dihydro-4H-thieno[2,3-c]pyridin-2-yl)-2,5-dichlorobenzamide;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H17Cl2N3OS.ClH/c23-15-6-7-19(24)17(10-15)21(28)26-22-18(11-25)16-8-9-27(13-20(16)29-22)12-14-4-2-1-3-5-14;/h1-7,10H,8-9,12-13H2,(H,26,28);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQMHSPHMZWWADS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC2=C1C(=C(S2)NC(=O)C3=C(C=CC(=C3)Cl)Cl)C#N)CC4=CC=CC=C4.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H18Cl3N3OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

478.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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